molecular formula C8H10ClN5O2 B14270190 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine CAS No. 131748-47-5

1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine

Cat. No.: B14270190
CAS No.: 131748-47-5
M. Wt: 243.65 g/mol
InChI Key: SWHRDLPFZQFSLS-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine is a chemical compound known for its significant applications in various fields, particularly in agriculture as an insecticide. This compound is a member of the neonicotinoid family, which is known for its effectiveness in pest control by targeting the nervous system of insects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine typically involves the reaction of 6-chloropyridine-3-methanol with 2-methyl-3-nitroguanidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects by targeting the nicotinic acetylcholine receptors in the nervous system of insects. By binding to these receptors, it disrupts normal neural transmission, leading to paralysis and eventual death of the insect . This mechanism is similar to that of other neonicotinoids, making it highly effective in pest control.

Comparison with Similar Compounds

  • Imidacloprid
  • Thiacloprid
  • Acetamiprid

Comparison: 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine is unique due to its specific structure, which provides a balance between potency and selectivity. Compared to imidacloprid and thiacloprid, it has a different substitution pattern on the pyridine ring, which can influence its binding affinity and effectiveness . Acetamiprid, on the other hand, has a different functional group, which affects its overall activity and degradation pathway .

Properties

CAS No.

131748-47-5

Molecular Formula

C8H10ClN5O2

Molecular Weight

243.65 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine

InChI

InChI=1S/C8H10ClN5O2/c1-10-8(13-14(15)16)12-5-6-2-3-7(9)11-4-6/h2-4H,5H2,1H3,(H2,10,12,13)

InChI Key

SWHRDLPFZQFSLS-UHFFFAOYSA-N

Canonical SMILES

CN=C(NCC1=CN=C(C=C1)Cl)N[N+](=O)[O-]

Origin of Product

United States

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